Introduction: The Strategic Advantage of a Missing Nitrogen
Introduction: The Strategic Advantage of a Missing Nitrogen
An In-Depth Technical Guide to the 7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, forming the structural basis for the essential building blocks of DNA and RNA. However, its inherent metabolic pathways and physicochemical properties can limit its therapeutic application. The strategic replacement of the nitrogen atom at position 7 with a carbon atom gives rise to the pyrrolo[2,3-d]pyrimidine system, more commonly known as the 7-deazapurine scaffold.[1] This seemingly subtle modification dramatically alters the molecule's electronic properties, metabolic stability, and potential for chemical functionalization, transforming it into a "privileged scaffold."
This guide offers a deep dive into the 7-deazapurine core, exploring its fundamental structure, synthetic accessibility, diverse biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics and biological probes.
Chapter 1: The 7-Deazapurine Core: Structure and Physicochemical Properties
The fundamental advantage of the 7-deazapurine scaffold lies in its altered chemical nature compared to its parent purine. The substitution of N7 with a CH group makes the five-membered ring more electron-rich and introduces a site (C7) for direct functionalization, a feature absent in natural purines.[1] This opens up vast possibilities for modulating the molecule's interaction with biological targets.
1.1. Nomenclature and Structure
The systematic IUPAC name for the 7-deazapurine core is 4H-pyrrolo[2,3-d]pyrimidine . However, the "7-deazapurine" nomenclature is widely used for clarity and its direct comparison to the purine system.[2]
Caption: The 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold with Purine-Analog Numbering.
1.2. Key Physicochemical Properties
The isosteric replacement of N7 with a carbon atom imparts several key property changes relative to adenine or guanine:
-
No Hydrogen Bond Acceptor at Position 7: Unlike purines, the 7-deazapurine scaffold cannot act as a hydrogen bond acceptor at the 7-position. This can fundamentally alter binding interactions with enzymes and receptors.
-
Increased Metabolic Stability: The C-N glycosidic bond in purine nucleosides is a primary site for metabolic cleavage by phosphorylases. The corresponding C-C bond in 7-deazapurine nucleosides is significantly more resistant to this enzymatic degradation, leading to improved metabolic stability and bioavailability.
-
Modulated Electron Distribution: The pyrrole ring is more electron-rich than the imidazole ring of a purine, which can influence stacking interactions within DNA/RNA duplexes and affect the pKa of the molecule.[1]
-
Site for Functionalization: The C7 position provides a handle for chemical modification via reactions like halogenation, cross-coupling, or C-H activation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[1][2]
| Property | Value | Source |
| Synonym | 7H-Pyrrolo[2,3-d]pyrimidine | [3] |
| CAS Number | 271-70-5 | [3] |
| Molecular Formula | C₆H₅N₃ | [3] |
| Molecular Weight | 119.13 g/mol | [3] |
| Appearance | White to orange to green crystalline powder | [3] |
| Melting Point | 135 - 139 °C | [3] |
Furthermore, certain fused 7-deazapurine derivatives have been shown to exhibit useful fluorescent properties, making them valuable as probes in biochemical assays and for labeling nucleic acids.[4][5] For example, phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides display strong fluorescence with high quantum yields.[4]
Chapter 2: Synthetic Strategies for 7-Deazapurine Scaffolds
The synthesis of substituted 7-deazapurines can be achieved through various strategies, either by building the heterocyclic system from acyclic precursors or by modifying a pre-existing scaffold. Modern methods increasingly rely on the direct functionalization of the pyrrolo[2,3-d]pyrimidine core.
2.1. Overview of Synthetic Approaches
-
Linear Synthesis: Construction of the fused ring system from substituted pyrimidine or pyrrole precursors.
-
C-H Functionalization: Direct introduction of substituents at positions C7 or C8 of the scaffold, avoiding the need for pre-functionalized starting materials. This includes reactions like borylation, amination, and imidation.[2]
-
Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck reactions on halogenated 7-deazapurine intermediates are powerful tools for introducing carbon-based substituents.[5][6]
-
Glycosylation: The attachment of sugar moieties to the N9 position to form nucleosides is a critical step for developing antiviral and anticancer agents. The Vorbrüggen glycosylation is a commonly employed method.[5][6]
2.2. Exemplary Protocol: Ferrocene-Catalyzed C-H Imidation at Position 8
This protocol describes a method for the regioselective introduction of an imide group at the C8 position of the 7-deazapurine core, a less common but synthetically valuable modification.[2]
Rationale: Direct C-H activation is an atom-economical strategy that avoids multi-step synthesis of halogenated or organometallic precursors. Ferrocene is used as an inexpensive and efficient catalyst for this transformation, and N-imidyl peroxyesters serve as the imide source. The reaction proceeds with high regioselectivity for the C8 position.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the 7-deazapurine substrate (1.0 mmol), ferrocene (9.3 mg, 0.05 mmol, 5 mol%), and the N-imidyl peroxyester (2.75 mmol).
-
Inert Atmosphere: Purge the vial with argon to create an inert atmosphere.
-
Solvent Addition: Add degassed dichloromethane (DCM, 20 mL).
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 5 hours.
-
Workup: Upon cooling, add a saturated aqueous solution of Na₂CO₃ (25 mL) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 8-imidyl-7-deazapurine derivative.
Caption: Workflow for the C-H Imidation of a 7-Deazapurine Scaffold.
Chapter 3: A Spectrum of Biological Activity
The 7-deazapurine scaffold is the foundation for numerous compounds with a wide array of biological activities. Its ability to mimic natural purines allows its derivatives to interact with a multitude of enzymes and cellular pathways.
3.1. Anticancer Activity
Many 7-deazapurine nucleosides exhibit potent cytotoxic effects against various cancer cell lines.[4] Their mechanism often involves phosphorylation to the corresponding triphosphate, followed by incorporation into DNA by polymerases, which leads to DNA damage and apoptosis.[5] Fused derivatives, such as thieno- and furo-fused deazapurines, have shown particularly strong cytostatic effects in submicromolar concentrations.[4]
3.2. Antiviral Activity
The scaffold is a cornerstone of many antiviral nucleoside analogs. By acting as chain terminators or competitive inhibitors of viral polymerases, these compounds can halt viral replication. Derivatives have been developed and tested against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).[7][8] For instance, compound 6e , a 7-deazapurine nucleoside derivative, was identified as a potent inhibitor of DENV replication with an EC₅₀ of 2.081 µM and a high selectivity index.[7]
3.3. Kinase Inhibition
Substituted 7-deazapurine bases are known inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][9] By blocking the ATP-binding site of these enzymes, 7-deazapurine derivatives can interrupt oncogenic signaling pathways. For example, a hybrid compound incorporating both isatin and 7-deazapurine scaffolds demonstrated potent inhibition of EGFR, Her2, VEGFR2, and CDK2 protein kinases in nanomolar ranges.[9]
3.4. Antibacterial Activity
Analogues of 7-deazapurine and related aza/deaza-purines have shown promising activity against Mycobacterium tuberculosis.[10] These compounds can interfere with essential metabolic pathways in bacteria that are distinct from those in humans, providing a basis for selective toxicity.
| Biological Activity | Example Compound Class | Reported Potency | Target/Mechanism |
| Anticancer | Thieno-fused 7-deazapurine nucleosides | Submicromolar IC₅₀ values | DNA damage, Apoptosis[4] |
| Antiviral (DENV) | 7-deazapurine nucleoside 6e | EC₅₀ = 2.08 µM | Inhibition of viral replication[7] |
| Kinase Inhibition | Isatin-deazapurine hybrids | Nanomolar IC₅₀ values | EGFR, Her2, VEGFR2, CDK2 inhibition[9] |
| Antimicrobial | 6-substituted 7-ethynyl-7-deazapurines | Nanomolar IC₅₀ values | Cytotoxicity[8] |
| Antibacterial (M. tb) | 8-aza-7-deazapurine analogs | MIC₉₉ = 20-40 µg/mL | Inhibition of mycobacterial growth[10] |
Chapter 4: Mechanism of Action: A Tale of Molecular Mimicry
The primary mechanism through which 7-deazapurine nucleoside analogs exert their biological effects is through molecular mimicry of natural purine nucleosides (adenosine and guanosine).
The General Pathway for Nucleoside Analogs:
-
Cellular Uptake: The nucleoside analog is transported into the cell.
-
Anabolic Phosphorylation: Host or viral kinases sequentially phosphorylate the analog to its mono-, di-, and finally, its active triphosphate form. This step is often rate-limiting and critical for activity.
-
Inhibition of Target Enzyme: The triphosphate analog, now mimicking dATP or dGTP, can compete with the natural substrate for the active site of a target enzyme, typically a DNA or RNA polymerase.
-
Incorporation and Disruption: If accepted by the polymerase, the analog is incorporated into a growing nucleic acid chain. This can lead to:
Caption: General Mechanism of Action for 7-Deazapurine Nucleoside Analogs.
Conclusion and Future Outlook
The 7-deazapurine scaffold represents a triumph of medicinal chemistry design. By altering a single atom in the purine core, scientists have unlocked a class of molecules with enhanced metabolic stability and broad therapeutic potential. From potent anticancer and antiviral agents to selective kinase inhibitors and fluorescent biological probes, the applications of this scaffold are vast and continue to expand.
Future research will likely focus on exploring novel substitutions, particularly at the C6 and C7 positions, developing more complex fused heterocyclic systems, and applying modern synthetic methods like C-H activation to streamline the synthesis of diverse compound libraries. The continued investigation of 7-deazapurine derivatives promises to yield next-generation therapeutics with improved efficacy and safety profiles, solidifying its status as a truly privileged scaffold in the ongoing quest for new medicines.
References
-
Perlíková, P., et al. (2018). C–H Imidation of 7-Deazapurines. ACS Omega, 3(4), 4379–4387. [Link]
-
Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5857. [Link]
-
Hori, T., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 159-171. [Link]
-
Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(43), 19943-19953. [Link]
-
Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7249. [Link]
-
Tichý, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. [Link]
-
McCarty, R. M., & Bandarian, V. (2014). QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products. Methods in Enzymology, 541, 193-207. [Link]
-
Zhang, J., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 150, 130-138. [Link]
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1150. [Link]
-
Seela, F., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(19), 4365–4368. [Link]
-
Džubák, P., et al. (2014). Synthesis, Cytostatic, Antimicrobial, and Anti-HCV Activity of 6-Substituted 7-(Het)aryl-7-deazapurine Ribonucleosides. Journal of Medicinal Chemistry, 57(3), 912-925. [Link]
-
Chem-Impex International. (n.d.). 7-Deazapurine. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 10. mdpi.com [mdpi.com]
